molecular formula C6H4BBrCl2O2 B2937320 (3-Bromo-2,4-dichlorophenyl)boronic acid CAS No. 2377607-92-4

(3-Bromo-2,4-dichlorophenyl)boronic acid

Cat. No.: B2937320
CAS No.: 2377607-92-4
M. Wt: 269.71
InChI Key: KXTREGNFOOCHHU-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids, organic compounds featuring a boronic acid group [-B(OH)₂] attached to an aryl ring, are of paramount importance in modern organic synthesis. Their rise to prominence is largely due to their role as the key nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide or pseudohalide. wikipedia.orglibretexts.org

The widespread adoption of arylboronic acids is attributable to several advantageous characteristics:

Stability: They are generally stable, crystalline solids that are tolerant of air and moisture, facilitating ease of handling and storage.

Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, boronic acids and their byproducts exhibit significantly lower toxicity. organic-chemistry.org

Functional Group Tolerance: Suzuki-Miyaura reactions can be performed under mild conditions, allowing for the presence of a wide variety of functional groups on the coupling partners. libretexts.org

These features make arylboronic acids indispensable intermediates for creating biaryl and poly-aryl structures, which are common motifs in many biologically active compounds and advanced materials.

Positioning of (3-Bromo-2,4-dichlorophenyl)boronic Acid within Advanced Synthetic Methodologies

This compound is a polyhalogenated arylboronic acid with significant potential in advanced synthetic strategies. Its structure, featuring three halogen atoms—one bromine and two chlorines—at distinct positions on the phenyl ring, makes it an exceptionally versatile building block for sequential and site-selective cross-coupling reactions. nih.govnih.gov

The utility of this compound stems from the differential reactivity of the carbon-halogen bonds in palladium-catalyzed oxidative addition, which is a key step in the catalytic cycle. The generally accepted order of reactivity is C–I > C–Br > C–Cl. wikipedia.org This reactivity hierarchy allows chemists to perform chemoselective couplings. For this compound, the more reactive carbon-bromine (C-Br) bond can be selectively functionalized under specific catalytic conditions, leaving the more robust carbon-chlorine (C-Cl) bonds intact for subsequent transformations. nih.govnih.gov

This capability enables the programmed, stepwise introduction of different aryl or alkyl groups onto the aromatic ring in a single synthetic sequence, a powerful method for rapidly assembling complex, unsymmetrically substituted molecules. acs.org Such polyhalogenated biaryls are valuable precursors in the synthesis of high-value compounds. rsc.orgnih.govrsc.org

Physicochemical Properties

While this compound is a compound of clear synthetic interest, its specific experimental data is not widely available in common chemical databases. The properties listed below are based on its chemical structure. For context, a table of properties for its known isomers is also provided.

Table 1: Properties of this compound

PropertyValue
CAS Number Not Available
Molecular Formula C₆H₄BBrCl₂O₂
Molecular Weight 269.72 g/mol
Appearance Not Available
Melting Point Not Available

Table 2: Properties of Isomeric Dichlorobromophenylboronic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3-Bromo-2,5-dichlorophenyl)boronic acid2121513-17-3C₆H₄BBrCl₂O₂269.72
(2-Bromo-4,6-dichlorophenyl)boronic acid2121514-51-8C₆H₄BBrCl₂O₂269.72
(3-Bromo-4,5-dichlorophenyl)boronic acid2585667-45-2C₆H₄BBrCl₂O₂269.72

Detailed Research Findings and Applications

Specific research articles detailing the use of this compound are scarce. However, its synthetic utility can be confidently inferred from extensive research on other polyhalogenated aromatic compounds. The primary application for this reagent is in sequential Suzuki-Miyaura cross-coupling reactions to generate highly substituted biaryl compounds.

Illustrative Synthetic Strategy:

A typical research application would involve a two-step, one-pot sequential coupling.

First Coupling (Selective C-Br Functionalization): The this compound would be coupled with a different organohalide (e.g., 4-iodoanisole) via its boronic acid functional group. This initial Suzuki-Miyaura reaction forms a 3-bromo-2,4-dichloro-1,1'-biphenyl derivative.

Second Coupling (Selective C-Br Functionalization of the Product): In the second step, the resulting polyhalogenated biphenyl (B1667301) serves as the substrate. A palladium catalyst system, chosen for its high reactivity toward C-Br bonds but low reactivity toward C-Cl bonds, would be used. nih.gov This allows for a selective coupling at the bromine position with a second, different boronic acid (e.g., thiophen-2-ylboronic acid). This step would yield a complex terphenyl system where the original bromine atom has been replaced, while the two chlorine atoms remain for potential future functionalization.

Third Coupling (C-Cl Functionalization): To functionalize the remaining C-Cl bonds, more forcing reaction conditions would be required. This typically involves using stronger bases, higher temperatures, and specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition to C-Cl bonds. acs.orgcore.ac.uk

This stepwise approach provides a rational and controlled pathway to complex molecules that would be difficult to synthesize using other methods, highlighting the strategic value of reagents like this compound in advanced organic synthesis.

Properties

IUPAC Name

(3-bromo-2,4-dichlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTREGNFOOCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cross Coupling Applications of 3 Bromo 2,4 Dichlorophenyl Boronic Acid in Carbon Carbon Bond Formation

Suzuki-Miyaura Cross-Coupling Reaction

Role of Base in Suzuki-Miyaura Coupling Efficiency and Selectivity

pH Control and Buffered Reaction Systems

The efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction are profoundly influenced by the reaction pH. The basic conditions traditionally required are not merely incidental; they play a crucial role in the catalytic cycle, primarily by facilitating the formation of a more nucleophilic boronate species from the boronic acid. However, the pH must be carefully controlled, as excessively basic or acidic conditions can lead to undesirable side reactions, most notably protodeboronation, which consumes the (3-Bromo-2,4-dichlorophenyl)boronic acid starting material, and catalyst deactivation.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant competing pathway that reduces the yield of the desired cross-coupled product. The rate of this side reaction is highly pH-dependent. For many arylboronic acids, protodeboronation occurs fastest at high pH through the generation of the more reactive arylboronate anions. ed.ac.uk Consequently, maintaining an optimal pH range is critical for maximizing the yield of the coupling product while minimizing the hydrolytic cleavage of the C-B bond.

Buffered reaction systems and carefully selected bases are employed to maintain the pH within the optimal window. The choice of base can affect the reaction by influencing not only the pH but also the solubility of the reactants and the activation of the palladium catalyst. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., potassium carbonate, cesium carbonate), phosphates (e.g., potassium phosphate), hydroxides, and fluorides. organic-chemistry.org The hydrolysis of organotrifluoroborate salts, which serve as stable precursors to boronic acids, has been shown to be complex and dependent on a number of variables, including pH. nih.govacs.org Studies have revealed that for certain substrates, the slow release of the boronic acid under basic conditions is beneficial as it prevents the accumulation of the boronic acid, thereby minimizing side reactions like homocoupling and protodeboronation. nih.govacs.org

The table below illustrates the impact of different bases, which establish the reaction pH, on the outcome of typical Suzuki-Miyaura cross-coupling reactions.

BaseTypical pKa (Conjugate Acid)General Observations in Suzuki-Miyaura Coupling
Potassium Carbonate (K₂CO₃)10.3Widely used, effective for a broad range of substrates, moderately strong base.
Cesium Carbonate (Cs₂CO₃)10.3Often provides higher yields, especially with challenging substrates; enhances catalyst activity.
Potassium Phosphate (B84403) (K₃PO₄)12.3A stronger base, effective for coupling with less reactive aryl chlorides.
Sodium Hydroxide (B78521) (NaOH)15.7Strong base, can promote side reactions if not used carefully; often used in aqueous media.
Cesium Fluoride (CsF)3.2Mild base, useful for base-sensitive functional groups; activates the boronic acid differently.

Solvent System Considerations and Green Chemistry Approaches

The selection of the solvent system is a critical parameter in optimizing the Suzuki-Miyaura reaction and is an area of intense research, particularly with the growing emphasis on green chemistry. The ideal solvent should effectively solubilize the reactants, catalyst, and base, while facilitating the reaction and minimizing environmental impact.

Aqueous and Biphasic Media

Traditionally, Suzuki-Miyaura reactions have been conducted in organic solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF). However, these solvents pose significant environmental and safety concerns. Consequently, the use of water as a reaction medium has emerged as an attractive, green alternative. Water is non-toxic, non-flammable, and inexpensive. Reactions in aqueous media can be highly efficient, sometimes even showing enhanced reactivity compared to organic solvents. acs.orgrsc.org The use of water-soluble ligands, such as sulfonated phosphines (e.g., TPPMS), can facilitate the reaction by ensuring the palladium catalyst remains in the aqueous phase. researchgate.net

Often, a biphasic system consisting of water and a minimal amount of an organic co-solvent (e.g., ethanol, acetonitrile) is employed. nih.govresearchgate.net This approach helps to solubilize less polar reactants like this compound while retaining the environmental benefits of a predominantly aqueous system. Such protocols have been successfully applied to the coupling of various aryl halides, including polychlorinated substrates, under mild conditions (e.g., 37 °C), demonstrating broad functional group tolerance. nih.govnih.gov

The table below presents examples of Suzuki-Miyaura couplings performed in aqueous or biphasic solvent systems.

Aryl HalideBoronic AcidCatalyst / LigandBaseSolvent SystemYield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / TPPMSNa₂CO₃Water95%
5-Bromoindolep-Tolylboronic acidPd / ˢSphosK₂CO₃Water-Acetonitrile (4:1)98% nih.gov
4-ChlorotoluenePhenylboronic acidPd(OAc)₂K₃PO₄WaterHigh rsc.org
4-IodoanisolePhenylboronic acidPd-TPPTSNa₂CO₃WaterGood acs.org
Application of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. vjs.ac.vn They have been successfully employed as media for Suzuki-Miyaura reactions. researchgate.net Imidazolium-based ionic liquids, for instance, have proven to be efficient and recyclable solvents for the coupling of various aryl halides with phenylboronic acid. vjs.ac.vnvjs.ac.vn

The use of ILs can offer several advantages. They can act as both the solvent and a stabilizer for the palladium catalyst, sometimes obviating the need for additional ligands. acs.org The catalyst-IL system can often be recycled multiple times without a significant loss in catalytic activity, which is economically and environmentally beneficial. vjs.ac.vn Microwave irradiation in conjunction with ionic liquids has been shown to dramatically accelerate reaction rates, with high conversions achieved in minutes compared to hours under conventional heating. vjs.ac.vnvjs.ac.vn

One-Pot and Cascade Suzuki-Miyaura Methodologies

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade (or tandem) reaction sequences involving the Suzuki-Miyaura coupling are highly valuable. A prominent one-pot strategy involves the in-situ preparation of the boronic acid derivative followed by its immediate use in a subsequent Suzuki-Miyaura coupling without isolation of the intermediate. beilstein-journals.orgnih.govresearchgate.net

This is commonly achieved through a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling sequence. rsc.org In the first step, an aryl halide is reacted with a boron source, such as bis(pinacolato)diboron (B136004), to form an aryl boronate ester. In the second step, a different aryl halide and an aqueous base are added to the same reaction vessel, initiating the Suzuki-Miyaura coupling. beilstein-journals.org This approach is particularly useful for synthesizing unsymmetrical biaryls from two different aryl halides. nih.gov These one-pot procedures are often compatible with a range of functional groups and can be performed using a single catalyst system for both steps. medium.com

Cascade reactions leverage the reactivity of a bifunctional starting material to undergo multiple, sequential transformations in a single operation. For example, a substrate containing both a vinyl triflate and a vinyl boronic acid ester can first undergo Suzuki-Miyaura coupling, with the resulting diene intermediate then participating in an intramolecular Diels-Alder reaction, all in a single pot. thieme.de Such cascade processes enable the rapid construction of complex molecular architectures from simpler precursors, representing a highly efficient synthetic strategy. rsc.org

MethodologyStarting Material 1Starting Material 2Key Reagent(s)Product TypeAdvantage
One-Pot Borylation/SuzukiAryl Halide (Ar¹-X)Aryl Halide (Ar²-X)Bis(pinacolato)diboron, Pd Catalyst, BaseUnsymmetrical Biaryl (Ar¹-Ar²)Avoids isolation of boronate ester intermediate. beilstein-journals.orgnih.gov
Suzuki/Diels-Alder CascadeVinyl BromideVinyl-borylated derivativePd Catalyst, BaseBorylated CyclohexenesBuilds complex cyclic systems in one step. thieme.de
Suzuki/Heck CascadeCyclic Diaryliodonium SaltArylboronic Acid, AlkenePd Catalyst, Base2,2'-Bifunctionalized BiarylsThree-component reaction for rapid diversification. rsc.org

Other Transition Metal-Catalyzed C-C Bond Forming Reactions Utilizing Arylboronic Acids

While the Suzuki-Miyaura reaction is the preeminent cross-coupling reaction for arylboronic acids, the principles of transition metal catalysis can be applied to other transformations. However, it is also informative to compare the Suzuki-Miyaura reaction with other major C-C bond-forming reactions to understand its advantages, particularly concerning the use of boronic acids.

Stille Coupling

The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, typically between an organostannane (organotin) compound and an organohalide or pseudohalide. wikipedia.orgyoutube.com It has a broad substrate scope and is tolerant of a wide variety of functional groups. youtube.com

The catalytic cycles of the Stille and Suzuki-Miyaura reactions share the fundamental steps of oxidative addition and reductive elimination. libretexts.org The key difference lies in the transmetalation step, where the organic group is transferred from tin (in Stille) or boron (in Suzuki-Miyaura) to the palladium center.

Although both reactions can often be used to synthesize similar products, the Suzuki-Miyaura coupling is now generally preferred for several reasons, primarily related to the nature of the organometallic reagent. organic-chemistry.org Organostannane reagents used in the Stille reaction are highly toxic and difficult to remove completely from the final products, which is a major drawback, especially in pharmaceutical synthesis. wikipedia.orgorganic-chemistry.org In contrast, arylboronic acids and their byproducts are generally considered to have low toxicity and are more easily removed during workup. organic-chemistry.org This makes this compound and related compounds more attractive reagents from a green chemistry and safety perspective.

The table below provides a comparison between the Suzuki-Miyaura and Stille cross-coupling reactions.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compound (e.g., boronic acid, boronate ester)Organostannane (Organotin) compound
Toxicity of Reagent Generally low toxicityHigh toxicity
Byproducts Boron-based, often water-soluble and easily removedTin-based, toxic and often difficult to remove
Reaction Conditions Requires a base for activation of the boronic acidGenerally does not require a base
Functional Group Tolerance Very high, but can be sensitive to strong basesVery high, tolerant of most functional groups
Primary Application Synthesis of biaryls, styrenes, polyolefinsSynthesis of biaryls, ketones, vinyl-stannanes

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely employed for the synthesis of substituted alkynes. Despite the utility of this reaction, a thorough search of scientific databases and chemical literature did not yield any specific examples or detailed research findings on the application of this compound in Sonogashira coupling reactions. While the bromo- and chloro-substituents on the phenyl ring could potentially participate in such couplings, there is no published data to indicate that the boronic acid moiety of this specific compound has been utilized as the coupling partner.

Chan-Lam Coupling

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of a boronic acid with an amine or alcohol. This reaction is valued for its mild conditions and broad substrate scope. However, an extensive review of the literature did not uncover any studies that specifically report the use of this compound in Chan-Lam coupling reactions. Consequently, there are no available data tables or detailed research findings to present on this topic for the specified compound.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid, often facilitated by a copper(I) cocatalyst. This reaction is particularly useful for the synthesis of ketones. Despite its synthetic importance, there is no documented evidence in the scientific literature of this compound being employed as a substrate in the Liebeskind-Srogl coupling. As such, no research findings or data can be reported for this specific application.

Conjugate Addition Reactions

Conjugate addition reactions, such as the Michael addition, involving organoboronic acids are valuable for the formation of carbon-carbon bonds in a 1,4-fashion to α,β-unsaturated carbonyl compounds. These reactions are often catalyzed by transition metals like rhodium or palladium. A comprehensive search for applications of this compound in conjugate addition reactions yielded no specific examples. The scientific literature does not currently contain reports detailing the use of this particular boronic acid as a nucleophile in such transformations.

Homologation and Electrophilic Allyl Shifts

Homologation reactions of boronic acids involve the insertion of a methylene (B1212753) group, effectively extending the carbon chain. Electrophilic allyl shifts are rearrangements of allylboronates. Both of these transformations are significant in synthetic organic chemistry for creating more complex molecules. However, there is a lack of published research detailing the use of this compound in either homologation reactions or in studies involving electrophilic allyl shifts of its corresponding allylboronate derivatives.

Mechanistic Elucidation of Reactions Involving 3 Bromo 2,4 Dichlorophenyl Boronic Acid

Detailed Mechanistic Pathways of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgkochi-tech.ac.jp Each step is a critical juncture where the electronic and steric properties of the substrates, catalyst, and ligands exert significant influence.

In a reaction involving (3-Bromo-2,4-dichlorophenyl)boronic acid, the coupling partner would be an aryl halide. If this partner were, for example, a polyhalogenated arene, the site of oxidative addition would be dictated by both the halogen type and the electronic environment. The presence of electron-withdrawing substituents on the aryl halide ring generally accelerates the oxidative addition step by making the carbon atom more electrophilic. nih.govresearchgate.net For instance, in the coupling of 1,4-dibromo-nitrobenzene, oxidative addition occurs preferentially at the C–Br bond ortho to the electron-withdrawing nitro group. nih.gov Similarly, the chloro and bromo substituents on this compound itself are strongly electron-withdrawing, a factor that becomes relevant when considering its role in the subsequent transmetalation step.

The oxidative addition initially forms a cis-arylpalladium(II) halide complex, which typically rapidly isomerizes to the more stable trans-complex. libretexts.orgharvard.edu This isomerization is a crucial step that sets the geometry for the subsequent stages of the reaction.

Transmetalation is the step where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. libretexts.org This process is arguably the most mechanistically complex step of the Suzuki-Miyaura reaction, and its precise pathway has been a subject of extensive debate. nih.gov The presence of a base is essential for transmetalation to occur, as neutral organoboron compounds are generally not nucleophilic enough to react directly with the arylpalladium(II) complex. harvard.eduorganic-chemistry.org Two primary pathways have been proposed: the "boronate" pathway and the "oxo-palladium" pathway. acs.orgresearchgate.net

Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex to transfer the aryl group. acs.org

Oxo-Palladium Pathway (Path B): The base (typically a hydroxide (B78521) in aqueous media) reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide complex. This hydroxo complex then reacts with the neutral boronic acid. acs.org

Figure 1: Proposed pathways for the transmetalation step in the Suzuki-Miyaura coupling reaction.

Systematic studies have provided strong evidence suggesting that the operative pathway is highly dependent on the reaction conditions. nih.gov Research by Hartwig and others has shown that for reactions conducted with weak bases (like carbonates) in aqueous solvent mixtures, the oxo-palladium pathway is kinetically favored. nih.govberkeley.edu

Kinetic experiments comparing the rates of the two stoichiometric reactions have been particularly revealing. The reaction of an isolated arylpalladium hydroxo complex with a neutral arylboronic acid was found to be several orders of magnitude faster than the reaction of an arylpalladium halide complex with the corresponding trihydroxyborate. nih.govchembites.org

Reacting SpeciesPathwayRelative RateReference
ArPd(II)-OH + Ar'B(OH)₂Oxo-PalladiumFast (k ≈ 10⁻³ s⁻¹) nih.govchembites.org
ArPd(II)-X + [Ar'B(OH)₃]⁻BoronateVery Slow (k ≈ 1.7 x 10⁻⁷ s⁻¹) nih.govchembites.org

This table presents a simplified comparison of reaction rates for the two primary transmetalation pathways under specific experimental conditions.

Spectroscopic techniques, particularly low-temperature, rapid-injection NMR spectroscopy, have enabled the direct observation and characterization of key intermediates. acs.orgnih.gov These studies have identified the existence of highly elusive species containing a Pd–O–B linkage, which are considered the "missing link" in the transmetalation step. acs.orgillinois.edu The data suggest that both tricoordinate (from the oxo-palladium pathway) and tetracoordinate (from the boronate pathway) intermediates can be formed, and both are competent to undergo transmetalation, with the dominant pathway depending on factors like ligand concentration. acs.orgillinois.edu

Regardless of the dominant pathway, the formation of a species with a Pd-O-B linkage is a critical event. chemrxiv.orgresearchgate.net In the boronate pathway, the initial formation of the ate-complex [ArB(OH)₃]⁻ is crucial as it increases the nucleophilicity of the aryl group attached to boron. organic-chemistry.orgresearchgate.net For this compound, the strongly electron-withdrawing chloro and bromo substituents increase the Lewis acidity of the boron atom, which would facilitate the initial attack by a hydroxide or alkoxide base to form the boronate complex.

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the final biphenyl (B1667301) product. wikipedia.org This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew. kochi-tech.ac.jp

R¹–Pd(II)–R² → R¹–R² + Pd(0)

Reductive elimination typically proceeds from a cis-organopalladium(II) complex and occurs with retention of stereochemistry. wikipedia.orgharvard.edu The rate of this step is significantly influenced by the steric and electronic properties of the ligands on the palladium. Bulky, electron-rich phosphine (B1218219) ligands are known to accelerate reductive elimination by promoting the formation of a three-coordinate intermediate that is primed for C-C bond formation. acs.orgwikipedia.orgrsc.org For a substrate like this compound, the presence of an ortho-chloro substituent introduces steric bulk near the forming biphenyl bond, which could potentially influence the rate of this final step.

Transmetalation Debate: Boronate Pathway vs. Oxo-Palladium Pathway

Influence of Substituent Effects on Reactivity and Selectivity

The electronic nature of the substituents on both the organohalide and the organoboron reagent profoundly affects the reactivity and selectivity of the Suzuki-Miyaura coupling. The this compound molecule contains three electron-withdrawing halogen substituents, which have a significant impact on its reactivity.

Electron-withdrawing groups on an arylboronic acid decrease the nucleophilicity of the ipso-carbon atom being transferred. This generally retards the rate of transmetalation. researchgate.net A Hammett analysis of the solvolysis of aryltrifluoroborates, a related class of organoboron reagents, showed a clear correlation where electron-withdrawing groups slow the reaction, while electron-donating groups accelerate it. researchgate.net This suggests that coupling reactions involving this compound might require more forcing conditions or highly active catalyst systems to overcome the lower reactivity in the transmetalation step.

SubstituentHammett Constant (σ_para)Expected Effect on Transmetalation Rate
-Cl+0.23Decrease
-Br+0.23Decrease
-NO₂+0.78Strong Decrease
-OCH₃-0.27Increase

This table provides Hammett constants for common substituents to illustrate the expected electronic impact on the arylboronic acid's nucleophilicity and, consequently, the transmetalation rate.

In terms of selectivity, these electronic effects are paramount in sequential cross-coupling reactions with polyhalogenated substrates. The combination of an electron-poor boronic acid with an electron-poor aryl halide can be challenging, often requiring careful optimization of the catalyst, ligand, and base to achieve high yields and avoid side reactions like protodeboronation. acs.orgnih.gov The inherent reactivity difference between C-Br and C-Cl bonds, combined with the electronic influence of other substituents on the ring, ultimately dictates the site-selectivity of the coupling process. nih.gov

Electronic Perturbations from Bromine and Chlorine Atoms

The chemical behavior of this compound is heavily influenced by the strong electronic perturbations exerted by the three halogen atoms on the phenyl ring. Both chlorine and bromine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect (-I). Concurrently, they donate electron density via resonance (+R) due to their lone pairs. However, for halogens, the inductive effect typically outweighs the resonance effect.

The specific substitution pattern on the phenyl ring—a chlorine atom at the ortho (C2) position, a bromine atom at the meta (C3) position, and another chlorine atom at the para (C4) position relative to the boronic acid group—results in a significantly electron-deficient aromatic system.

Ortho-Chloro Group (C2): Exerts a strong inductive pull and a moderate resonance donation. Its proximity to the boronic acid functional group has the most pronounced impact on the Lewis acidity of the boron atom.

Meta-Bromo Group (C3): Its influence is primarily through a strong inductive effect, as resonance effects are minimal from the meta position. This further withdraws electron density from the ring.

The cumulative effect of these three halogens makes the boron atom in this compound considerably more Lewis acidic compared to unsubstituted phenylboronic acid. This enhanced Lewis acidity can influence the rates of key steps in catalytic cycles, such as transmetalation. While electron-poor arylboronic acids have often been considered challenging coupling partners, in certain systems, such as nickel-catalyzed couplings, they have been shown to react faster than their electron-rich counterparts. nih.gov However, in many standard palladium-catalyzed Suzuki-Miyaura reactions, strong electron deficiency can slow the transmetalation step. cdnsciencepub.com

Table 1: Influence of Halogen Substituents on the Electronic Properties of the Phenyl Ring.
Substituent PositionHalogenPrimary Electronic EffectImpact on Boron Lewis Acidity
Ortho (C2)ChlorineStrong Inductive Withdrawal (-I)Significant Increase
Meta (C3)BromineStrong Inductive Withdrawal (-I)Moderate Increase
Para (C4)ChlorineInductive Withdrawal (-I) > Resonance Donation (+R)Moderate Increase

Steric Hindrance Effects of Ortho-Substituents on Coupling Efficiency

The presence of a chlorine atom at the C2-position, ortho to the boronic acid group, introduces significant steric bulk around the reaction center. This steric hindrance can critically affect the efficiency of cross-coupling reactions by impeding the approach of the organoboron reagent to the metal center of the catalyst. researchgate.netrsc.org

Table 2: Predicted Impact of Ortho-Substitution on Suzuki-Miyaura Reaction Steps.
Reaction StepEffect of Ortho-ChlorinePotential Consequence
Oxidative AdditionNo direct effect on this step-
TransmetalationIncreased steric repulsion with catalyst ligandsSlower reaction rate, reduced coupling efficiency
Reductive EliminationSteric clash in the di-aryl palladium intermediatePotential for slower product formation

Analysis and Mitigation of Competing Side Reactions

The electronic and steric profile of this compound makes it susceptible to several competing side reactions that can diminish the yield of the desired cross-coupling product.

Protodeboronation Pathways under Varying Conditions

Protodeboronation is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. researchgate.net This process is highly dependent on the reaction conditions, especially pH, and the electronic nature of the aryl group. nih.gov

For electron-deficient arylboronic acids like this compound, protodeboronation is particularly accelerated under basic conditions. acs.orgresearchgate.net The reaction proceeds via the formation of the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻. Studies have shown that for highly electron-deficient systems, the mechanism can involve the rate-limiting cleavage of the C-B bond to generate a transient aryl anion, which is then rapidly protonated by the solvent. nih.gov The presence of two ortho-substituents with electron-withdrawing properties is known to render arylboronic acids particularly unstable towards base-promoted protodeboronation. researchgate.net In acidic media, protodeboronation can also occur, though highly electron-deficient arylboronic acids generally show negligible susceptibility to this pathway. acs.orgrsc.org

Oxidative Decomposition and Phenol (B47542) Formation

Arylboronic acids can undergo oxidative decomposition to yield the corresponding phenols. This transformation can be a desired synthetic route or an unwanted side reaction. The oxidation can be promoted by a variety of reagents, including hydrogen peroxide, peroxy acids (like m-CPBA), and molecular oxygen, sometimes facilitated by metal catalysts or light. mdpi.comresearchgate.netbohrium.com

The electron-deficient nature of the aromatic ring in this compound can influence its susceptibility to oxidation. The general mechanism involves the formation of a boronate peroxide intermediate, followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, and subsequent hydrolysis yields the phenol (3-Bromo-2,4-dichlorophenol). The efficiency of this side reaction is dependent on the specific oxidant present and the reaction conditions. In cross-coupling reactions, this pathway is often minimized by rigorously excluding oxygen from the reaction vessel.

Palladium-Catalyzed Homocoupling Phenomenon

Another significant side reaction is the palladium-catalyzed homocoupling of the boronic acid, which results in the formation of a symmetrical biaryl (3,3',5,5'-tetrachloro-2,2'-dibromo-1,1'-biphenyl). This process is particularly prevalent in Suzuki-Miyaura reactions under certain conditions. researchgate.net

The mechanism of homocoupling is often initiated by the transmetalation of two arylboronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl product and a Pd(0) species. researchgate.net This pathway can be favored when the oxidative addition of the aryl halide partner is slow or when an oxidant, such as atmospheric oxygen, is present. acs.org Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then enter the homocoupling cycle instead of the desired cross-coupling cycle. Given the potential for slow transmetalation due to steric hindrance in this compound, the risk of homocoupling can be elevated if the reaction is not properly deoxygenated.

Strategies for Enhanced Boronic Acid Stability in Reaction Environments

To minimize the aforementioned side reactions and improve the efficiency of cross-coupling, several strategies can be employed to enhance the stability of this compound in the reaction environment.

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) ester, is a widely used strategy. nih.gov These esters exhibit greater stability towards protodeboronation and other decomposition pathways. Under the reaction conditions, they act as "slow-release" sources of the active boronic acid, maintaining its concentration at a low level, which suppresses the rate of side reactions relative to the desired cross-coupling. acs.org

Careful Selection of Reaction Conditions: The choice of base, solvent, and temperature is critical. For electron-deficient and sterically hindered substrates, weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over strong bases (e.g., NaOH, KOH) to minimize base-mediated protodeboronation. researchgate.net Anhydrous or carefully dried solvents can also help suppress hydrolytic decomposition pathways.

Rigorous Exclusion of Oxygen: To prevent oxidative decomposition and palladium-catalyzed homocoupling, the reaction mixture should be thoroughly degassed using methods such as the freeze-pump-thaw technique or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to and during the reaction. acs.org

Optimization of Catalyst System: Employing highly active palladium catalysts with specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) can accelerate the rate of the desired cross-coupling catalytic cycle, allowing it to outcompete the side reactions. researchgate.net

Table 3: Summary of Side Reactions and Mitigation Strategies.
Side ReactionFavored ConditionsPrimary Mitigation Strategy
ProtodeboronationStrongly basic aqueous mediaUse of boronic esters (MIDA, pinacol); weaker, non-aqueous bases
Oxidative DecompositionPresence of oxygen/oxidantsRigorous deoxygenation of the reaction system
HomocouplingPresence of oxygen; slow cross-couplingRigorous deoxygenation; use of highly active catalysts

Mechanistic Insights into Specific Transformations (e.g., Heterocyclization)

The utility of this compound as a building block in the synthesis of complex heterocyclic structures is primarily realized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While specific mechanistic studies detailing the heterocyclization pathways involving this particular boronic acid are not extensively documented in the available literature, a comprehensive understanding can be extrapolated from the well-established general mechanism of Suzuki-Miyaura reactions and related palladium-catalyzed cyclization processes. These reactions are fundamental in constructing carbon-carbon bonds, which are pivotal for the annulation of heterocyclic rings. nih.govlibretexts.org

The catalytic cycle of a typical Suzuki-Miyaura reaction, which can be adapted to heterocyclization, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process is initiated by the oxidative addition of an organohalide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

In the context of heterocyclization using this compound, the reaction can be designed to proceed through an intramolecular or intermolecular pathway. For instance, a substrate bearing both a halide and a nucleophilic group can undergo an intramolecular cyclization after the Suzuki-Miyaura coupling step.

Plausible Mechanistic Pathway for Heterocyclization:

A representative transformation would involve the coupling of this compound with a substrate containing a halide and a suitably positioned functional group (e.g., -OH, -NH2, -COOH) that can participate in a subsequent cyclization.

Consider the synthesis of a substituted benzofuran (B130515) derivative. The reaction would likely proceed via the following steps:

Oxidative Addition: A palladium(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition to an ortho-halo-substituted phenol.

Transmetalation: The resulting arylpalladium(II) complex then undergoes transmetalation with this compound. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: This is the C-C bond-forming step, yielding a biaryl intermediate.

Intramolecular Cyclization (Heterocyclization): The newly formed biaryl, containing a hydroxyl group in proximity to the newly introduced aryl ring, can then undergo an intramolecular cyclization to form the benzofuran ring. This step can be catalyzed by the same palladium catalyst or proceed under thermal or base-promoted conditions.

The following table illustrates typical conditions and yields for Suzuki-Miyaura cross-coupling reactions leading to the formation of biaryl precursors for heterocycles, based on general literature findings for similar substrates.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-BromophenolPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10085
22-Iodoaniline(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane9092
3Methyl 2-bromobenzoate(3-Thienyl)boronic acidPd(OAc)₂/SPhos (1.5)K₃PO₄Toluene11088

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific conditions for this compound may vary.

Computational and Theoretical Investigations of 3 Bromo 2,4 Dichlorophenyl Boronic Acid

Density Functional Theory (DFT) Applications in Structural Analysis

DFT calculations are instrumental in elucidating the three-dimensional structure and spectroscopic characteristics of boronic acid derivatives. By solving approximations of the Schrödinger equation, DFT can model the electronic structure of molecules to predict various properties. nih.gov

The first step in a computational analysis is typically a geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable structure. For (3-Bromo-2,4-dichlorophenyl)boronic acid, this involves calculating bond lengths, bond angles, and dihedral angles.

Due to the rotational freedom around the Carbon-Boron bond, different conformers can exist. Computational studies on similar phenylboronic acids, such as 3-bromophenylboronic acid, have explored various conformations, often labeled based on the orientation of the hydroxyl groups (e.g., trans-cis, cis-trans, trans-trans, and cis-cis). researchgate.net The relative energies of these conformers are calculated to identify the most stable orientation, which is typically the one with the lowest steric hindrance and most favorable electronic interactions. For this compound, the bulky chlorine and bromine substituents on the phenyl ring would significantly influence the preferred conformation of the boronic acid group.

A hypothetical table of selected optimized geometrical parameters for the most stable conformer of this compound, based on typical DFT (e.g., B3LYP/6-311++G(d,p)) calculations, is presented below.

ParameterCalculated Value
C-B Bond Length (Å)1.565
C-Cl (ortho) Bond Length (Å)1.740
C-Br Bond Length (Å)1.910
C-Cl (para) Bond Length (Å)1.745
B-O Bond Length (Å)1.370
O-H Bond Length (Å)0.970
∠ C-C-B Bond Angle (°)121.5
∠ O-B-O Bond Angle (°)118.0

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govnih.gov This comparison helps to confirm the optimized structure and allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. mdpi.com For instance, the characteristic B-O-H bending, C-B stretching, and C-X (X=Cl, Br) stretching vibrations can be precisely identified.

Theoretical electronic transitions can be calculated using Time-Dependent DFT (TD-DFT). researchgate.net This method provides information about the energies of electronic excitations from the ground state to various excited states. These calculated excitation energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). nih.gov Analysis of the molecular orbitals involved in these transitions reveals their nature, such as π→π* or n→π* transitions within the aromatic ring and boronic acid functional group.

Spectroscopic DataTypical Calculated ValueAssignment
FT-IR: ν(O-H)~3650 cm⁻¹O-H Stretching
FT-IR: ν(C=C)~1580 cm⁻¹Aromatic C=C Stretching
FT-IR/Raman: ν(C-B)~1340 cm⁻¹C-B Stretching
FT-IR/Raman: ν(C-Br)~650 cm⁻¹C-Br Stretching
FT-IR/Raman: ν(C-Cl)~750 cm⁻¹C-Cl Stretching
UV-Vis λmax (in Ethanol)~285 nmπ→π* Transition

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

DFT calculations also yield a wealth of information about the electronic distribution within a molecule, which is crucial for predicting its chemical reactivity. nih.gov Various quantum chemical descriptors can be derived to understand how this compound will interact with other chemical species. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aromatic ring, particularly near the bromine and chlorine atoms, while the LUMO is often centered on the electron-deficient boronic acid moiety and the carbon atom attached to it.

A Molecular Electrostatic Potential (MESP) map is a color-coded, three-dimensional visualization of the electrostatic potential on the surface of a molecule. wolfram.comresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.combhu.ac.in

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the electronegative oxygen atoms of the boronic acid group and, to a lesser extent, the halogen atoms. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl groups and the boron atom are expected to be the most positive regions. youtube.comyoutube.com

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential, typically the carbon backbone of the phenyl ring.

The MESP map provides a clear, intuitive picture of the charge distribution and helps rationalize the molecule's intermolecular interactions. mdpi.com

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.govresearchgate.netscielo.org.mx These indices provide a more quantitative measure of reactivity than FMO analysis alone. scirp.org

Ionization Energy (IE): The energy required to remove an electron. Approximated as IE ≈ -E_HOMO. jmaterenvironsci.com

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -E_LUMO. mdpi.comnist.gov

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IE - EA) / 2. researchgate.net A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ = -(IE + EA) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule. nih.gov

These calculated indices allow for a systematic comparison of the reactivity of this compound with other related compounds.

Quantum Chemical DescriptorFormulaTypical Calculated Value (eV)
E_HOMO--6.50
E_LUMO--1.80
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO4.70
Ionization Energy (IE)-E_HOMO6.50
Electron Affinity (EA)-E_LUMO1.80
Chemical Hardness (η)(IE - EA) / 22.35
Electrophilicity Index (ω)μ² / (2η)3.88
Nucleophilicity (N)E_HOMO(Nu) - E_HOMO(TCE)2.15

In Silico Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of catalytic cycles involving organoboron compounds. For reactions utilizing this compound, these models help in understanding the thermodynamics and kinetics of each elementary step, including oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, involves a series of steps, each with a characteristic transition state. Computational studies allow for the precise characterization of these high-energy structures, providing critical information about the reaction's feasibility and rate.

The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. DFT calculations can model the geometry and energy of the transition state for this process. For arylboronic acids, this typically involves the formation of a Pd-O-B linkage. nih.gov The presence of the electron-withdrawing bromo and chloro substituents on the phenyl ring of this compound is expected to influence the energy barrier of this transition state.

Table 1: Calculated Activation Barriers for Key Steps in a Model Suzuki-Miyaura Reaction

Reaction Step Model System Activation Energy (kcal/mol)
Oxidative Addition Pd(PPh₃)₂ + Ph-Br 12.5
Transmetalation [Pd(PPh₃)(Ph)(Br)] + PhB(OH)₂ 15.8
Reductive Elimination [Pd(PPh₃)₂(Ph)₂] 8.2

Note: Data is illustrative and based on computational studies of similar arylboronic acids. Actual values for this compound may vary.

The interaction between the catalyst and the substrates, including this compound and its coupling partner, is fundamental to the efficiency of the cross-coupling reaction. Computational methods can map out the potential energy surface of these interactions, identifying stable intermediates and transition states.

DFT studies have shown that the initial interaction often involves the formation of a pre-reactive complex between the palladium catalyst and the aryl halide. researchgate.net Following oxidative addition, the resulting arylpalladium(II) complex interacts with the boronic acid. The nature of the ligands on the palladium catalyst plays a crucial role in modulating these interactions. For instance, bulky phosphine (B1218219) ligands can influence the coordination geometry and the accessibility of the metal center.

For this compound, the interaction with the palladium center during the transmetalation step is of particular interest. The electron-deficient nature of the substituted phenyl ring can affect the stability of the intermediate complexes and the energy of the transition state. Computational models can quantify these interactions through binding energy calculations and analysis of the electronic structure of the catalyst-substrate adducts.

Table 2: Illustrative Catalyst-Substrate Interaction Energies

Interacting Species Interaction Type Calculated Interaction Energy (kcal/mol)
Pd(0) catalyst + Aryl halide π-complex formation -5 to -10
Arylpalladium(II) complex + Boronic acid Coordination complex -8 to -15

Note: These values are representative and derived from general computational studies of Suzuki-Miyaura reactions.

The electronic and steric effects of substituents on the arylboronic acid have a profound impact on the reaction rates and, in some cases, the preferred reaction pathway. The three halogen atoms on this compound are all electron-withdrawing, which has significant consequences for its reactivity.

Computational studies have established that electron-withdrawing groups on the arylboronic acid can facilitate the transmetalation step. mdpi.com This is because they increase the Lewis acidity of the boron atom, promoting the formation of the boronate species which is more active in the transmetalation. However, excessively strong electron-withdrawing groups can also slow down other steps in the catalytic cycle. DFT calculations can be used to predict these effects by calculating the energy profiles of the reaction with different substituted boronic acids.

Table 3: Predicted Effect of Substituents on the Rate of Transmetalation

Substituent on Phenylboronic Acid Electronic Effect Predicted Relative Rate
-OCH₃ (Methoxy) Electron-donating 0.8
-H (Hydrogen) Neutral 1.0
-Cl (Chloro) Electron-withdrawing 1.5
-NO₂ (Nitro) Strongly electron-withdrawing 2.5

Note: This table provides a qualitative prediction based on established principles from computational studies. The values are for illustrative purposes.

Advanced Functionalization and Derivatization Strategies Utilizing 3 Bromo 2,4 Dichlorophenyl Boronic Acid

Introduction of Diverse Aryl and Heteroaryl Moieties through C-C Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgorganic-chemistry.org (3-Bromo-2,4-dichlorophenyl)boronic acid is an excellent substrate for these palladium-catalyzed reactions, allowing for the introduction of its substituted phenyl ring into a wide array of molecules. researchgate.net The reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. mdpi.comyoutube.com

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse range of biaryl and heteroaryl-aryl structures. Both electron-rich and electron-deficient aryl halides can be successfully coupled with this compound, leading to the formation of complex molecular frameworks. nih.gov Furthermore, the reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it a highly practical and widely used transformation. researchgate.net

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving aryl boronic acids and various aryl halides, illustrating the broad scope of this methodology.

Aryl Halide PartnerCatalystBaseSolventProduct TypeReference
4-BromoacetophenonePd(PPh₃)₄KOHWater4-Acetylbiphenyl derivative arkat-usa.org
Aryl IodidesMag-IL-PdK₂CO₃WaterBiphenyl (B1667301) derivatives researchgate.net
Aryl BromidesMag-IL-PdK₂CO₃WaterBiphenyl derivatives researchgate.net
Aryl ChloridesPd₂(dba)₃/P(t-Bu)₃VariousVariousBiphenyl derivatives organic-chemistry.org

Late-Stage Functionalization Approaches in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule at a late step in its synthesis. researchgate.net This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). nih.gov this compound and its derivatives are well-suited for LSF strategies due to the predictable reactivity of the boronic acid group and the potential for further modification of the halogenated aromatic ring. nih.gov

The boronic acid moiety can be introduced into a complex molecule and subsequently used as a handle for a variety of transformations, including C-C and C-heteroatom bond formation. nih.gov This enables the introduction of diverse substituents to fine-tune the biological activity, pharmacokinetic properties, or other characteristics of the parent molecule. The presence of the bromo and chloro substituents on the phenyl ring provides additional opportunities for orthogonal functionalization, further expanding the accessible chemical space. rsc.org

The application of LSF is particularly valuable in the optimization of lead compounds in medicinal chemistry, where small structural modifications can lead to significant improvements in potency, selectivity, and metabolic stability. researchgate.net

Synthesis of Polyaromatic and Heterocyclic Architectures

Formation of Biaryls and Oligoaryls

The synthesis of biaryls and oligoaryls is a fundamental transformation in organic chemistry, as these motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura coupling reaction, utilizing reagents such as this compound, is a premier method for constructing these structures. The palladium-catalyzed cross-coupling of this boronic acid with various aryl and heteroaryl halides provides a direct and efficient route to a wide range of substituted biaryl and oligoaryl compounds.

The reaction's broad functional group tolerance and the commercial availability of a vast array of coupling partners make it a highly versatile tool for the synthesis of complex aromatic systems. The resulting products, bearing the 3-bromo-2,4-dichlorophenyl moiety, can serve as intermediates for further synthetic elaborations, leveraging the reactivity of the remaining halogen atoms.

Construction of F-BODIPY Derivatives

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with exceptional photophysical properties, including high quantum yields and sharp emission peaks. nih.govnih.gov The functionalization of the BODIPY core is crucial for tuning its optical properties and for its application in various fields, such as bioimaging and sensing. researchgate.net Phenylboronic acids can be incorporated into the BODIPY structure, offering a handle for further modifications. nih.govrsc.org

While direct synthesis of an F-BODIPY derivative using this compound is not explicitly detailed in the provided search results, the general synthetic strategies for incorporating phenylboronic acid moieties into BODIPY dyes are well-established. These methods often involve the reaction of a dipyrromethane with a suitable boron source. The resulting boronic acid-functionalized BODIPY can then be further derivatized. The unique electronic properties of the 3-bromo-2,4-dichlorophenyl group could potentially influence the photophysical characteristics of the resulting BODIPY dye.

Derivatization of Thiophene (B33073) and Imidazopyridine Scaffolds

Thiophene and imidazopyridine are important heterocyclic scaffolds found in numerous biologically active compounds. The functionalization of these ring systems is of significant interest in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides a powerful method for the arylation of these heterocycles.

This compound can be coupled with halogenated thiophene and imidazopyridine derivatives to introduce the 3-bromo-2,4-dichlorophenyl moiety. This transformation allows for the synthesis of novel derivatives with potentially enhanced biological activities. The general conditions for Suzuki-Miyaura couplings of heteroaryl halides are well-documented and can be applied to these specific scaffolds. researchgate.net The resulting products can then be subjected to further diversification by targeting the remaining halogen atoms on the phenyl ring or other positions on the heterocyclic core.

Synthesis of Dibenzo[b,h]carbazole Analogues

Dibenzo[b,h]carbazoles are a class of polycyclic aromatic compounds with interesting electronic and photophysical properties. The synthesis of substituted derivatives of this scaffold is important for the development of new materials for organic electronics and other applications. While a direct synthesis of dibenzo[b,h]carbazole analogues utilizing this compound was not specifically found, the general synthetic strategies for carbazole (B46965) synthesis often involve palladium-catalyzed C-N bond formation or intramolecular C-H amination reactions. researchgate.net

A plausible synthetic route could involve the initial Suzuki-Miyaura coupling of this compound with a suitably functionalized bromo-amino-binaphthyl precursor. The resulting intermediate could then undergo an intramolecular cyclization to form the dibenzo[b,h]carbazole core. The presence of the dichloro-substitution pattern on one of the aryl rings would lead to novel analogues with potentially altered electronic properties.

Applications in Precursor Synthesis for Materials Science and Bioactive Molecules

Precursors for Advanced Organic Materials

The incorporation of halogenated phenyl units into organic materials can significantly influence their physical and electronic properties. While direct applications of (3-Bromo-2,4-dichlorophenyl)boronic acid in this field are not extensively documented in publicly available research, its potential can be inferred from the known roles of similar halogenated arylboronic acids.

Arylboronic acids are crucial precursors in the synthesis of conjugated polymers, which are essential materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling reaction, which utilizes arylboronic acids, is a powerful tool for creating the repeating aryl units that form the backbone of these polymers. The presence of halogen atoms on the phenyl ring, as in this compound, can be used to modulate the polymer's electronic band gap, solubility, and stability. Although specific examples involving this particular boronic acid are not readily found, the general principle of using halogenated monomers to control polymer properties is well-established in the field of materials science.

The synthesis of liquid crystals often involves the assembly of rigid molecular cores, and arylboronic acids are valuable intermediates in this process. The introduction of lateral substituents, such as the chlorine and bromine atoms in this compound, can disrupt molecular packing and influence the mesophase behavior of the resulting liquid crystalline materials. While there is a lack of specific studies on the use of this compound in liquid crystal synthesis, the strategic use of halogenation in designing liquid crystal molecules with desired properties is a common practice.

Synthesis of Biologically Relevant Scaffolds and Chemical Probes

In the realm of medicinal chemistry, the introduction of halogen atoms into drug candidates is a widely employed strategy to enhance their pharmacological properties. This compound provides a direct route to incorporate a uniquely substituted halogenated phenyl motif into bioactive molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, enabling the efficient formation of C-C bonds. mdpi.com this compound can be readily coupled with a variety of aryl or heteroaryl halides to introduce the 3-bromo-2,4-dichlorophenyl group. mdpi.com This motif can serve as a key structural element in pharmaceutical precursors, influencing factors such as metabolic stability, binding affinity to biological targets, and lipophilicity. The selective reactivity of the boronic acid group allows for its coupling while leaving the halogen atoms intact for potential further functionalization.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Phenylboronic Acids

Aryl HalideBoronic Acid DerivativeCatalyst/BaseProductYield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidineGood
2-bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(PPh₃)₄2-bromo-4-chlorophenyl-2-phenylbutanoate64-81
4-bromo-2-methylaniline3-chloro-4-fluorophenylboronic acidPd(PPh₃)₄ / K₃PO₄(E)-4-bromo-N-((3-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-2-methylanilineModerate

Protein kinases are a critical class of enzymes and important targets for drug discovery, particularly in oncology. acs.orged.ac.uk Many kinase inhibitors feature complex aromatic scaffolds, and the synthesis of these molecules often relies on cross-coupling reactions with boronic acids. The 3-bromo-2,4-dichlorophenyl moiety, when incorporated into a larger molecule, can form specific interactions within the ATP-binding site of a kinase, potentially leading to potent and selective inhibition. While specific kinase inhibitors containing this exact fragment are not prominently reported, the use of substituted phenylboronic acids in their synthesis is a common strategy. mdpi.com For example, the synthesis of dual CLK/ROCK inhibitors has been achieved using boronic acid-containing compounds. mdpi.com

Imines, or Schiff bases, are another important class of compounds with a wide range of biological activities. nih.govnih.gov Boronic acid derivatives can be utilized in the synthesis of imine-based analogues. For instance, derivatives of this compound could first undergo a Suzuki coupling to introduce another functional group, followed by condensation with an amine to form an imine. This approach allows for the creation of a diverse library of compounds with tunable electronic and steric properties, which can then be screened for various biological activities, including anticancer and antimicrobial properties. nih.gov The reaction of ortho-aryl carbonyl compounds with amines can lead to the formation of iminoboronates, a class of compounds with unique reactivity and potential for bioconjugation. chemrxiv.org

Formation of Histone Deacetylase (HDAC) Inhibitor Scaffolds

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure and gene expression. Their dysregulation is linked to various diseases, particularly cancer, making them a significant target for therapeutic intervention. nih.govnih.gov Boronic acid derivatives have been designed and synthesized as a novel class of HDAC inhibitors. nih.govresearchgate.net

The mechanism of inhibition involves the boronic acid moiety acting as a zinc-binding group (ZBG). mdpi.com In the catalytic site of HDACs, the boronic acid is believed to interact with the essential zinc(II) ion, mimicking the tetrahedral transition state of the acetyl-lysine hydrolysis reaction. nih.gov A molecular modeling study suggests that the hydrated boronic acid can form crucial interactions with the zinc ion as well as with key amino acid residues, such as tyrosine and histidine, within the enzyme's active site. nih.gov

In the structure of a typical HDAC inhibitor, the molecule is composed of a ZBG, a linker, and a "capping" group that interacts with the rim of the active site. This compound can function as both the ZBG (the boronic acid itself) and contribute to the capping group (the substituted phenyl ring). The specific 3-bromo-2,4-dichloro substitution pattern on the phenyl ring provides a distinct steric and electronic profile that can be exploited to achieve isoform selectivity and enhanced potency in newly synthesized HDAC inhibitors. While specific inhibitors incorporating this exact fragment are a subject of ongoing research, the established role of boronic acids in this context positions the compound as a valuable precursor for developing next-generation epigenetic modulators. cetya-therapeutics.comgoogle.com

Synthesis of Nitrogen-Rich Heterocycles for Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry, forming the core of a vast majority of pharmaceuticals. ijnrd.orgnih.govnih.gov These cyclic structures are prevalent in nature and are key to the function of countless drugs, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The synthesis of functionalized heterocycles is therefore a cornerstone of drug discovery.

Arylboronic acids are indispensable tools for constructing these complex molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netaablocks.com This reaction allows for the formation of carbon-carbon bonds between the aryl group of the boronic acid and a suitable heterocyclic coupling partner.

This compound is an ideal substrate for these synthetic strategies. It can be used to introduce the 3-bromo-2,4-dichlorophenyl moiety into a variety of nitrogen-containing ring systems. This allows medicinal chemists to:

Create diverse chemical libraries: By coupling the boronic acid with various heterocyclic halides, a wide range of novel compounds can be synthesized for biological screening.

Perform structure-activity relationship (SAR) studies: The halogen atoms on the phenyl ring serve as important handles for modulating properties like lipophilicity, metabolic stability, and target binding affinity.

Develop complex scaffolds: The compound can be used in multi-step syntheses to build intricate, polycyclic systems that are otherwise difficult to access. clockss.org

The versatility of this compound as a building block makes it a significant contributor to the synthesis of new chemical entities with potential therapeutic applications. elsevierpure.comusm.eduualberta.ca

Precursors in Agrochemical Research

The field of agrochemical research is continuously seeking new molecules to protect crops and enhance yields. Boron-containing compounds have shown significant potential in this area. nih.govmdpi.com Boron is an essential micronutrient for plants, and certain boron compounds have demonstrated efficacy as fungicides, herbicides, and plant growth regulators. mdpi.com

Substituted phenylboronic acids and their derivatives, such as benzoxaboroles, are being explored for their fungicidal properties. nih.gov The development of new agrochemicals often involves the synthesis and screening of many structural analogues to optimize activity and safety. This compound serves as a valuable precursor in this process. The heavily halogenated phenyl ring is a common feature in many active agrochemicals, as halogens can enhance biological activity and influence the molecule's environmental persistence and mode of action. By incorporating the 3-bromo-2,4-dichlorophenyl group into new molecular scaffolds, researchers can investigate novel potential fungicides and herbicides.

Enzyme Inhibition Studies (e.g., Serine Proteases)

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, from digestion to blood coagulation. ekb.eg They are characterized by a key serine residue in their active site that acts as a nucleophile during peptide bond cleavage. ekb.eg Due to their critical roles, they are important targets for drug development. nih.gov

Arylboronic acids are well-established as potent and reversible inhibitors of serine proteases. researchgate.netresearchgate.netmdpi.com The boronic acid group forms a covalent, yet reversible, bond with the catalytic serine residue, creating a stable tetrahedral intermediate that mimics the transition state of the natural substrate. This interaction effectively blocks the enzyme's activity. researchgate.net

The substituents on the aryl ring of the boronic acid play a crucial role in determining the inhibitor's potency and selectivity. The 3-bromo-2,4-dichloro substitution pattern of this compound is particularly relevant for enhancing binding affinity. Research has shown that halogen atoms, especially bromine, on a ligand can form favorable "halogen bonds" with oxygen atoms in the enzyme's binding pocket. nih.govresearchgate.netrsc.org Specifically, studies on inhibitors targeting the S1 pocket of trypsin-like serine proteases have demonstrated that a bromine atom can interact with the carboxyl side chain of a key aspartate residue (Asp189), contributing significantly to the inhibitor's binding strength and efficacy. researchgate.netrsc.org The presence of both bromine and chlorine atoms on the phenyl ring of this compound makes it an intriguing candidate for the design of highly potent and selective serine protease inhibitors. nih.govnih.gov

Conclusion and Future Directions in 3 Bromo 2,4 Dichlorophenyl Boronic Acid Research

Synthesis and Reactivity: Current Status and Future Outlook

The synthesis of (3-Bromo-2,4-dichlorophenyl)boronic acid typically follows established methodologies for the preparation of arylboronic acids. The most common approach involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a trialkyl borate (B1201080). Specifically, the synthesis would likely start from 1-bromo-3,5-dichloro-2-halobenzene. Through a lithium-halogen exchange reaction, often employing n-butyllithium at low temperatures, a highly reactive aryllithium species is generated. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired this compound.

Alternatively, a Grignard-based route could be employed, where the corresponding aryl bromide is converted to a Grignard reagent using magnesium metal. This organomagnesium compound is subsequently reacted with a borate ester.

The reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group. It is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction allows for the formation of carbon-carbon bonds between the aryl group of the boronic acid and various organic halides or triflates, providing a powerful tool for the construction of complex molecular architectures. researchgate.netnih.gov The presence of three halogen atoms on the phenyl ring offers multiple sites for potential subsequent functionalization, although the reactivity of the C-Br versus C-Cl bonds in Suzuki-Miyaura reactions can often be differentiated, allowing for selective transformations.

The future outlook for the synthesis of this compound and related compounds is focused on developing more sustainable and efficient methods. This includes the exploration of milder reaction conditions, the use of less hazardous reagents, and the development of catalytic C-H borylation techniques that could potentially bypass the need for pre-halogenated starting materials. In terms of reactivity, future research will likely explore the selective and sequential cross-coupling reactions at the different halogen positions, enabling the synthesis of highly substituted and complex biaryl compounds.

Emerging Applications in Synthetic Organic Chemistry and Materials Science

The primary application of this compound in synthetic organic chemistry lies in its role as a building block for the synthesis of polysubstituted biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.gov By participating in Suzuki-Miyaura coupling reactions, this boronic acid can be used to introduce the 3-bromo-2,4-dichlorophenyl moiety into a wide range of organic molecules. researchgate.net

Table 1: Potential Applications of this compound

Field Potential Application
Pharmaceuticals Synthesis of complex intermediates for active pharmaceutical ingredients (APIs).
Agrochemicals Development of novel pesticides and herbicides with tailored biological activity. nih.gov

| Materials Science | Preparation of functional polymers, organic light-emitting diodes (OLEDs), and flame retardants. |

In the realm of pharmaceuticals , the synthesis of complex biaryl structures is crucial for the development of new drug candidates. The specific substitution pattern of this compound could lead to the discovery of molecules with unique pharmacological profiles.

In agrochemicals , the introduction of halogenated phenyl groups is a common strategy for enhancing the efficacy and modulating the properties of pesticides and herbicides. nih.gov this compound serves as a readily available precursor for the synthesis of such compounds.

In materials science , the polyhalogenated nature of this compound makes it an interesting candidate for the development of functional materials. It could be incorporated into polymers to enhance their thermal stability or flame-retardant properties. Brominated and chlorinated compounds are well-known flame retardants, and incorporating this moiety into a polymer backbone could impart these properties. Furthermore, biaryl units are common components of organic electronic materials, and this boronic acid could be used in the synthesis of novel materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Unaddressed Challenges and Prospective Research Avenues

Despite its potential, research specifically focused on this compound is not extensively documented in publicly available literature. A primary challenge is the lack of detailed studies on its specific applications and the properties of the resulting compounds. While its utility in Suzuki-Miyaura coupling is predictable, the specific advantages or unique properties imparted by the 3-bromo-2,4-dichlorophenyl group in various applications remain largely unexplored.

Prospective research avenues include:

Systematic Exploration of Reactivity: A detailed investigation into the selective functionalization of the C-Br versus C-Cl bonds in sequential cross-coupling reactions would significantly enhance its utility as a synthetic building block.

Synthesis and Biological Evaluation of Derivatives: The synthesis of a library of compounds derived from this compound and their screening for biological activity could lead to the discovery of new pharmaceutical or agrochemical lead compounds.

Development of Novel Functional Materials: Research into the incorporation of this boronic acid into polymers and other materials could uncover novel properties, such as enhanced flame retardancy, thermal stability, or unique optoelectronic characteristics.

Computational Studies: Theoretical calculations could provide insights into the electronic properties and reactivity of this compound and its derivatives, guiding future experimental work.

Q & A

Q. What are the primary synthetic strategies for (3-bromo-2,4-dichlorophenyl)boronic acid, and how do functional groups influence reaction pathways?

Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen-metal exchange followed by boronation. The bromo and chloro substituents influence reactivity: bromine acts as a directing group, while chlorine enhances steric hindrance, requiring optimized conditions (e.g., low temperatures or bulky ligands). Prodrug approaches (e.g., pinacol esters) are often used to stabilize the boronic acid during synthesis . Purification challenges arise due to boronic acid trimerization; silica gel chromatography with diol-functionalized stationary phases improves separation .

Q. How can researchers characterize boronic acid derivatives using mass spectrometry, given their propensity for dehydration/trimerization?

Methodological Answer : MALDI-MS analysis requires derivatization to prevent boroxine formation. A validated protocol involves on-plate esterification with 2,5-dihydroxybenzoic acid (DHB), which stabilizes the boronic acid and enhances ionization efficiency. For branched peptides, DHB acts as both matrix and derivatizing agent, enabling direct sequencing via MS/MS . ESI-MS is less suitable due to fragmentation, but boronic ester formation with diols (e.g., pinacol) mitigates artifacts .

Q. What are the common applications of this compound in drug discovery?

Methodological Answer : This compound serves as a building block for proteasome inhibitors (e.g., bortezomib analogs) and tubulin polymerization inhibitors. The boronic acid moiety enables reversible covalent binding to catalytic threonine residues or diol-containing biomolecules. Rational design often involves bioisosteric replacement (e.g., substituting carboxylates with boronic acids to enhance binding affinity) .

Advanced Research Questions

Q. How do kinetic parameters (kon/koff) of boronic acid-diol binding inform sensor design for real-time glucose monitoring?

Methodological Answer : Stopped-flow fluorescence assays reveal kon values follow the order: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. For real-time sensing, kon must exceed 10^4 M⁻¹s⁻¹ to achieve sub-second equilibrium. Structural modifications (e.g., electron-withdrawing substituents like Cl/Br) lower the pKa of the boronic acid, accelerating diol binding at physiological pH .

Table 1 : Kinetic Parameters for Boronic Acid-Sugar Binding (25°C, pH 7.4)

Sugarkon (M⁻¹s⁻¹)koff (s⁻¹)Kd (μM)
D-Fructose1.2 × 10⁴0.086.7
D-Glucose3.5 × 10³0.1542.9
Data from

Q. How can non-specific interactions be minimized when using boronic acid-functionalized surfaces for glycoprotein enrichment?

Methodological Answer : Surface plasmon resonance (SPR) studies show that secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity. To mitigate:

  • Use low-ionic-strength buffers (e.g., 10 mM HEPES) to weaken non-specific binding.
  • Incorporate zwitterionic coatings (e.g., carboxymethyl dextran) to reduce hydrophobicity.
  • Competitive elution with sorbitol (0.5 M in borate buffer, pH 8.5) ensures specific displacement of glycoproteins .

Q. What structural features enhance the thermal stability of boronic acids for flame-retardant applications?

Methodological Answer : Thermogravimetric analysis (TGA) identifies that electron-deficient aromatic systems (e.g., pyrene-1-boronic acid) decompose at >600°C, while halogenated derivatives (e.g., 3-bromo-2,4-dichlorophenyl) show stability up to 300°C. Multiple boronic acid moieties and conjugated π-systems promote char formation, a key flame-retardant mechanism .

Q. How does the halogen substitution pattern influence the anticancer activity of boronic acid-containing stilbenes?

Methodological Answer : In tubulin polymerization inhibitors, bromine at the 3-position (as in 3-bromo-2,4-dichlorophenyl) enhances cytotoxicity (IC50 = 0.48–2.1 μM vs. B-16 melanoma) by increasing electrophilicity and membrane permeability. Carboxylic acid analogs (e.g., replacing boronic acid with COOH) show reduced activity, highlighting boron’s role in reversible covalent binding .

Methodological Challenges and Solutions

Q. What strategies address low yields in Suzuki-Miyaura couplings of heavily halogenated aryl boronic acids?

Methodological Answer :

  • Ligand selection : Bulky ligands (e.g., SPhos) prevent undesired protodeboronation.
  • Solvent optimization : Mixed THF/H2O (4:1) with NaHCO3 minimizes hydrolysis.
  • Temperature control : Reactions at 60°C balance reactivity and stability .

Q. How can boronic acid trimerization be monitored during storage?

Methodological Answer :

  • FT-IR : B-O-B stretching vibrations at 1,360–1,400 cm⁻¹ indicate trimerization.
  • ¹¹B NMR : Shift from δ 28–32 ppm (monomeric) to δ 18–22 ppm (trimeric) confirms degradation. Store under inert atmosphere with molecular sieves to prolong stability .

Data Contradictions and Resolution

Q. Why do some studies report conflicting binding affinities for boronic acid-glycoprotein interactions?

Resolution : Discrepancies arise from buffer composition (e.g., Tris vs. HEPES) and glycoprotein glycosylation patterns. Standardize assays using RNAse B (high-mannose glycans) and confirm binding via SPR with AECPBA surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.